molecular formula C10H14F6N2O5 B2789760 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) CAS No. 2375273-82-6

1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate)

Cat. No.: B2789760
CAS No.: 2375273-82-6
M. Wt: 356.221
InChI Key: SWNLOLKADDZEEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include DBU as a base, THF as a solvent, and various alkyl halides . The major products formed from these reactions are functionalized azetidine and oxetane derivatives .

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) can be compared with other similar compounds, such as:

Biological Activity

1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of 1-(Oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) is C6H12N2O4F6C_6H_{12}N_2O_4F_6 with a molecular weight of approximately 228.17 g/mol. The compound features an oxetane ring and an azetidine moiety, which are known for their roles in various biological activities.

Synthesis

Synthesis of this compound typically involves the reaction of oxetan-3-yl derivatives with azetidin-3-amines followed by trifluoroacetylation. Recent advancements in synthetic methodologies have focused on greener approaches that minimize waste and enhance yield .

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(Oxetan-3-yl)azetidin-3-amine have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

Antiviral Activity

Studies have also explored the antiviral potential of azetidine derivatives. For example, certain azetidinones have demonstrated activity against human coronaviruses and influenza viruses. The EC50 values for these compounds suggest moderate efficacy in inhibiting viral replication, making them potential candidates for further development as antiviral agents .

Anticancer Activity

Azetidine derivatives have been tested for cytotoxic effects against various cancer cell lines. In vitro studies show that certain compounds exhibit IC50 values in the low micromolar range against human breast cancer and colon cancer cells. This activity is attributed to their ability to induce apoptosis and inhibit cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several azetidine derivatives, including those structurally related to 1-(Oxetan-3-yl)azetidin-3-amine. Results showed that these compounds significantly inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Antiviral Screening : A screening assay against RNA viruses revealed that certain azetidine derivatives exhibited promising antiviral activity with EC50 values ranging from 10 to 50 µM against influenza A virus .
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on cancer cell lines (MCF-7 and HCT116), some azetidine derivatives demonstrated IC50 values as low as 14.5 µM, indicating significant potential for development as anticancer agents .

Properties

IUPAC Name

1-(oxetan-3-yl)azetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c7-5-1-8(2-5)6-3-9-4-6;2*3-2(4,5)1(6)7/h5-6H,1-4,7H2;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNLOLKADDZEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2COC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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